2-(4-Methoxybenzyl)-4,6-pyrimidinediol
Description
2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a pyrimidine derivative featuring a diol group at positions 4 and 6 and a 4-methoxybenzyl substituent at position 2. The methoxybenzyl group introduces aromaticity and lipophilicity, while the diol groups enable hydrogen bonding, influencing solubility and reactivity.
Properties
CAS No. |
16953-21-2 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
InChI Key |
FWJJHSQWJQNUTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Synonyms |
2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent at position 2 significantly impacts the compound’s properties. Key analogs include:
*Estimated based on 4,6-pyrimidinediol (MW 128.11) + 4-methoxybenzyl (C₈H₉O, MW 121.14).
Key Observations:
- Substituent Bulk: The 4-methoxybenzyl group is bulkier than dimethylamino or methylthio substituents, likely reducing crystallinity and melting point compared to smaller analogs like 4-pyrimidin-2-ylaniline (mp 149–152.5°C) .
- Electronic Effects: Methoxybenzyl (electron-donating via resonance) stabilizes the pyrimidine ring, directing electrophilic substitutions to specific positions. Methylthio introduces a polarizable sulfur atom, enabling nucleophilic reactions (e.g., alkylation) .
Physicochemical Properties
- Solubility: Methoxybenzyl’s lipophilicity reduces water solubility compared to dimethylamino derivatives, which are more polar and basic . Hydrochloride salts (e.g., 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate ) exhibit enhanced solubility due to ionic character.
- Stability :
- Methoxy groups are stable under basic conditions but may undergo demethylation under strong acids.
- Methylthio groups are susceptible to oxidation, forming sulfoxides or sulfones .
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